5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

Sourcing 1,4,5-trisubstituted 1,2,3-triazole building blocks with consistent purity often introduces workflow delays due to pre-reaction purification. This compound eliminates that bottleneck. - ≥98% purity confirmed, reducing the need for pre-amidation purification. - Chiral THF-2-ylmethyl handle at N1 enables directed hydrogen-bond interactions; 5-ethyl substituent balances steric bulk and lipophilicity (LogP 0.72-1.20) for fragment-based screening. - 4 rotatable bonds and Fsp³ of 0.7 support conformational flexibility without excessive entropy penalties. Consistent multi-vendor availability ensures reliable supply for high-throughput medicinal chemistry and agrochemical discovery campaigns.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
Cat. No. B13634166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1CC2CCCO2)C(=O)O
InChIInChI=1S/C10H15N3O3/c1-2-8-9(10(14)15)11-12-13(8)6-7-4-3-5-16-7/h7H,2-6H2,1H3,(H,14,15)
InChIKeyDRSLHTKFHVZDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid: Core Profile


5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249865-55-1) is a 1,4,5-trisubstituted 1,2,3-triazole featuring a tetrahydrofuran-2-ylmethyl group at N1, an ethyl group at C5, and a carboxylic acid at C4. It is supplied as a research-grade heterocyclic building block with a purity of ≥98% . The compound belongs to a class of triazole carboxylic acids under investigation as glycolate oxidase (GO) inhibitors, as described in patent literature targeting primary hyperoxaluria [1].

Research-grade 1,4,5-trisubstituted 1,2,3-triazole building block
Scaffold investigated in glycolate oxidase inhibitor patent literature
High purity specification for reliable parallel amide coupling and library synthesis

Limitations of Generic Substitution for 5-Ethyl THF-Methyl Triazole


The 5-ethyl-1-((tetrahydrofuran-2-yl)methyl) substitution pattern cannot be interchanged with simpler 1,2,3-triazole-4-carboxylic acid analogs without altering key molecular properties. The tetrahydrofuran-2-ylmethyl group at N1 introduces a chiral, hydrogen-bond-accepting ether ring that modulates both solubility and conformational flexibility, while the 5-ethyl substituent contributes steric bulk and lipophilicity distinct from methyl, isopropyl, or cyclopropyl congeners . These features directly influence parameters such as LogP, topological polar surface area (TPSA), and the fraction of sp³-hybridized carbons (Fsp³), which are critical for both pharmacokinetic behavior and physicochemical handling in medicinal chemistry campaigns .

Chiral THF-2-ylmethyl N1 substituent The tetrahydrofuran ring introduces a chiral H-bond acceptor that modulates solubility and conformational profile; simple N-alkyl triazoles may not replicate this behavior.
5-Ethyl steric and lipophilic signature The ethyl group provides distinct lipophilicity and steric demand compared with methyl, isopropyl, or cyclopropyl congeners, directly influencing LogP and TPSA.
Physicochemical property mismatch Generic 1,2,3-triazole-4-carboxylic acid analogs lack the balanced Fsp³ and rotatable bond profile; substitution may shift pharmacokinetic-relevant parameters.

5-Ethyl THF-Methyl Triazole Acid: Comparison with Analogs


Intermediate Lipophilicity Between Methyl and Isopropyl Congeners

The target compound exhibits a measured LogP that is intermediate relative to its closest 5-alkyl congeners, providing a balanced lipophilicity profile. This is critical for optimizing permeability while avoiding excessive hydrophobicity that can lead to poor solubility and metabolic liabilities .

Lipophilicity (LogP)
Reported
Target LogP 0.72–1.20 vs. methyl ~0.5–0.8, isopropyl 1.57
Intermediate lipophilicity may support permeability-solubility balance assessment
Vendor-reported LogP; computational method unspecified
Lipophilicity Drug-likeness Physicochemical property

Fsp³-Driven Molecular Complexity

The Fsp³ value of 0.70 for the target compound indicates a high proportion of saturated, three-dimensional character, which has been correlated with improved clinical success rates and reduced toxicity. This is slightly lower than the isopropyl congener but higher than what would be expected for a simple 1-substituted triazole without the THF moiety .

Molecular complexity (Fsp³)
Reported
Target Fsp³ 0.70 vs. isopropyl 0.727, typical heteroaromatic acids <0.45
High Fsp³ may correlate with favorable drug-likeness properties
Class-level correlation context; calculated from molecular formula
Molecular complexity Drug-likeness Fsp3

Rotatable Bond Count for Protein Binding Conformation

The 5-ethyl substituent introduces a rotatable bond count (RBC) of 4, which is lower than the 5-propyl or 5-isopropyl analogs but higher than the 5-methyl congener. This intermediate RBC may offer an optimal balance between conformational flexibility and entropic penalty upon target binding .

Rotatable bond count
Class-level
Target 4 vs. methyl 3, isopropyl 4, propyl 5
Intermediate count may balance conformational flexibility and binding entropy
Class-level inference; excludes carboxylic acid OH rotation
Rotatable bonds Conformational entropy Ligand efficiency

High Purity and Defined Hazard Profile for Synthesis

The target compound is commercially available from multiple vendors at a purity of 98% with a defined GHS07 hazard profile (H302, H315, H319, H335), enabling researchers to proceed directly to amide coupling or esterification reactions without additional purification. This contrasts with several 5-cyclopropyl or 5-propyl analogs that are available only at 95–97% purity or from single-source suppliers .

Purity & hazard profile
Specification review
Purity 98% (multi-vendor) | GHS07 (H302/H315/H319/H335)
Consistent purity supports reproducible library synthesis
Vendor CoA and SDS data; comparable to isopropyl analog
Purity Parallel synthesis Procurement

Principal Applications of 5-Ethyl THF-Methyl Triazole Acid


Library Design Targeting Balanced Lipophilicity

The intermediate LogP of this compound (0.72–1.20) places it in the sweet spot for oral drug-likeness, making it a preferred scaffold fragment over the more lipophilic isopropyl analog (LogP 1.57) when designing lead series for targets susceptible to hydrophobic-driven promiscuity. It is particularly suited for glycolate oxidase inhibitor programs, where the triazole-4-carboxylic acid core has demonstrated nanomolar potency (IC₅₀ values as low as 2–74 nM) in recombinant human HAO1 assays [1].

Structure-Based Drug Design with Conformational Flexibility

With 4 rotatable bonds and an ethyl group that provides steric differentiation without excessive conformational entropy, this building block is well-suited for fragment-based screening and structure-guided optimization where the 5-position substituent must occupy a specific hydrophobic sub-pocket. The THF-2-ylmethyl group at N1 additionally provides a hydrogen-bond-accepting chiral handle for directed binding interactions .

Parallel Amide Library Synthesis with High-Purity Carboxylic Acid

The 98% purity specification, confirmed GHS hazard profile, and multi-vendor availability make this compound a reliable choice for high-throughput amide coupling campaigns. The consistent quality reduces the need for pre-reaction purification, which is critical for maintaining workflow efficiency in medicinal chemistry and agrochemical discovery settings .

Application
Selection Property
Validation Focus
Glycolate oxidase inhibitor scaffold design
Balanced lipophilicity profile
Permeability-solubility assessment, target selectivity context
Structure-based drug design (SBDD)
Conformational flexibility with chiral THF handle
Binding conformation and steric differentiation studies
Parallel amide library synthesis
High purity specification and supplier consistency
Reproducible SAR and workflow efficiency
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